lithium;1-ethyl-2-methoxybenzene
Description
Properties
CAS No. |
918131-71-2 |
|---|---|
Molecular Formula |
C9H11LiO |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
lithium;1-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C9H11O.Li/c1-3-8-6-4-5-7-9(8)10-2;/h3-7H,1-2H3;/q-1;+1 |
InChI Key |
OLFOFCSEEHMRTA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[CH-]C1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution
One common route involves the Friedel-Crafts alkylation where ethyl chloride reacts with methoxybenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The reaction conditions are optimized to achieve high yields while minimizing side reactions.
Lithiation and Nucleophilic Substitution
Lithiation can be performed using butyllithium or methyllithium to generate reactive intermediates. For example:
Lithiation of Methoxybenzene : Methoxybenzene can be lithiated using butyllithium to form a methoxyphenyllithium intermediate, which can then react with electrophiles such as alkyl halides or carbonyl compounds.
Halogen–Lithium Exchange : A telescoped approach has been developed where bromomethoxybenzene undergoes halogen-lithium exchange with n-butyllithium, producing methoxyphenyllithium that can subsequently react with various electrophiles.
The following table summarizes key experimental conditions and yields from various methods:
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Friedel-Crafts Alkylation | Ethyl chloride + Methoxybenzene | AlCl3 catalyst, reflux | 70-85 |
| Lithiation + Nucleophilic Substitution | Methoxybenzene + Butyllithium | THF solvent, -78°C for lithiation | 90 |
| Halogen–Lithium Exchange | Bromomethoxybenzene + n-BuLi | Microfluidic device, optimized flow rates | 95 |
Recent studies have focused on optimizing these synthetic routes to enhance efficiency and yield. For instance, microfluidic devices have been employed to facilitate rapid reactions under controlled conditions, achieving yields significantly higher than traditional batch processes.
In one study, the halogen-lithium exchange reaction was completed within seconds using optimized flow rates and solvent compositions, resulting in yields up to 95% compared to 49% in conventional setups.
The preparation of lithium; 1-ethyl-2-methoxybenzene involves a variety of methods that leverage both electrophilic aromatic substitution and lithiation techniques. Optimizing reaction conditions is crucial for maximizing yields and minimizing by-products. Future research may focus on developing even more efficient synthetic routes or exploring alternative reagents that could further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-ethyl-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Birch reduction is a key reaction for the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium in liquid ammonia is used for Birch reduction.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of partially hydrogenated aromatic rings.
Substitution: Formation of ortho and para substituted products.
Scientific Research Applications
Lithium-Ion Batteries
Lithium 1-ethyl-2-methoxybenzene has been identified as a promising component in the development of lithium-ion batteries (LIBs). The compound's ether functional groups contribute to its effectiveness as an electrolyte and additive in these energy storage systems.
Role as Electrolyte
Ethers, including lithium 1-ethyl-2-methoxybenzene, are utilized primarily as electrolytes in LIBs due to their high electrochemical stability and good ionic conductivity. Research indicates that functionalized ethers can enhance the performance of LIBs by improving cycling stability and discharge capacity. For instance, ether-based electrolytes have shown high discharge capacities at both low and high rates, making them suitable for various battery applications .
Performance Enhancements
The inclusion of lithium 1-ethyl-2-methoxybenzene in battery formulations has demonstrated several performance advantages:
- Increased Cycling Stability : The compound helps form a protective film on the anode surface, reducing side reactions that typically degrade battery performance over time.
- Enhanced Ionic Conductivity : Ether-based electrolytes have been reported to exhibit superior ionic conductivity compared to traditional carbonate-based electrolytes, which is crucial for efficient lithium transport during charge and discharge cycles .
Organic Synthesis
Lithium 1-ethyl-2-methoxybenzene serves as a valuable reagent in organic synthesis, particularly in reduction reactions and the formation of complex organic compounds.
Reduction Reactions
The compound is effective in facilitating reductions of various organic substrates. For instance, it has been used in conjunction with lithium metal to achieve selective reductions of aromatic ethers and other functional groups. This application is especially relevant in synthesizing nonproteinogenic amino acids and other complex molecules .
Mechanistic Insights
Studies have shown that lithium 1-ethyl-2-methoxybenzene can participate in unique reaction mechanisms that allow for regioselective C–O bond cleavage in aryl ethers. This capability is particularly useful for developing new synthetic pathways for pharmaceuticals and fine chemicals .
Lithium-Ion Battery Development
A recent study demonstrated the use of lithium 1-ethyl-2-methoxybenzene as part of a novel electrolyte formulation that significantly improved the cycling performance of lithium iron phosphate (LiFePO4) batteries. The results indicated a retention capacity of over 80% after 100 cycles at moderate discharge rates, showcasing the compound's potential for practical applications in energy storage technologies .
Organic Synthesis Applications
In another case study focusing on the reduction of aromatic compounds, researchers utilized lithium 1-ethyl-2-methoxybenzene to reduce dibenzofuran to naphthalene with high yield. This reaction exemplifies how the compound can facilitate complex transformations while maintaining selectivity, which is critical in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of lithium;1-ethyl-2-methoxybenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the methoxy group activates the aromatic ring towards electrophilic attack. This results in the formation of reactive intermediates that can further react to form various products .
Comparison with Similar Compounds
Key Observations:
- Functional Group Diversity : The presence of a hydroxyl group in 3-hydroxy-4-methoxybenzyl alcohol increases hydrogen-bonding capacity, contrasting with the ether-dominated reactivity of 1-ethyl-2-methoxybenzene .
Physicochemical Properties
Limited data exist for 1-ethyl-2-methoxybenzene, but inferences can be drawn from analogues:
- Boiling Point : Ethyltoluene (4-ethyltoluene, CAS: 622-96-8) boils at ~162°C . The methoxy group in 1-ethyl-2-methoxybenzene may raise this slightly due to increased polarity.
- Lithium Interaction: Lithium nitrate (LiNO₃), a common lithium salt, exhibits high thermal stability (decomposes at ~600°C) and hygroscopicity . If 1-ethyl-2-methoxybenzene forms a lithium complex, its stability may depend on methoxy coordination, akin to lithium-ion battery electrolytes involving glymes .
Research Findings and Gaps
Biological Activity
Lithium;1-ethyl-2-methoxybenzene, also known as lithium 1-ethyl-2-methoxybenzene, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of this compound, exploring its interactions with biomolecules, potential therapeutic applications, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 918131-71-2 |
| Molecular Formula | CHLiO |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | This compound |
| InChI Key | OLFOFCSEEHMRTA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution due to the presence of the methoxy and ethyl groups on its aromatic ring. This reactivity allows it to interact with various molecular targets, leading to potential therapeutic effects. The compound may also exhibit antioxidant properties, which can mitigate oxidative stress in biological systems .
Antiproliferative Effects
Recent studies have indicated that this compound may possess antiproliferative activity against certain cancer cell lines. For instance, research involving similar compounds has shown that derivatives exhibit significant antiproliferative effects on prostate cancer (PC-3) and breast cancer (MCF-7) cell lines, suggesting a potential for further investigation into this compound's efficacy in oncology .
Case Studies
- Antiproliferative Activity Study :
- Neuroprotective Research :
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
| Compound | Structure Features | Notable Activities |
|---|---|---|
| Methoxybenzene (Anisole) | Lacks ethyl group | Commonly used as a solvent |
| Ethylbenzene | Lacks methoxy group | Used in industrial applications |
| Toluene | Methyl group instead of methoxy and ethyl groups | Solvent with neurotoxic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
